REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[C:10]([O:14][CH2:15][CH3:16])(=[O:13])[CH:11]=[CH2:12].CN(CCN(C)C)C>O1CCCC1.[Cu]>[CH2:6]([O:5][C:3](=[O:4])[C:2]([F:9])([F:8])[CH2:12][CH2:11][C:10]([O:14][CH2:15][CH3:16])=[O:13])[CH3:7]
|
Name
|
|
Quantity
|
16 mL
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
|
C(C=C)(=O)OCC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
16.7 mL
|
Type
|
reactant
|
Smiles
|
CN(C)CCN(C)C
|
Name
|
copper
|
Quantity
|
15.2 g
|
Type
|
catalyst
|
Smiles
|
[Cu]
|
Type
|
CUSTOM
|
Details
|
After stirring for about 8 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction was terminated by the addition of a saturated aqueous solution of 1.0 N hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
was extracted two times with toluene
|
Type
|
DISTILLATION
|
Details
|
The reaction solution was distilled under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
the concentrated title compound
|
Type
|
CUSTOM
|
Details
|
was directly used in the subsequent step without further purification
|
Reaction Time |
8 h |
Name
|
|
Type
|
|
Smiles
|
C(C)OC(C(CCC(=O)OCC)(F)F)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |